molecular formula C9H19ClN2O B1435515 N-methyl-3-(piperidin-2-yl)propanamide hydrochloride CAS No. 1803606-09-8

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride

Cat. No.: B1435515
CAS No.: 1803606-09-8
M. Wt: 206.71 g/mol
InChI Key: HWXKHFPTEPHXTA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-Methyl-3-(piperidin-2-yl)propanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone substituted with an N-methyl group and a piperidin-2-yl moiety. Its molecular formula is C₁₀H₁₉N₂O·HCl, with a molecular weight of approximately 218.74 g/mol. The compound is marketed as a pharmaceutical building block for drug discovery and development, particularly in neuropharmacology and metabolic disorder research .

Applications and Relevance
The piperidine ring and amide functionality make this compound a versatile intermediate in synthesizing ligands for G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation. Its hydrochloride salt form enhances solubility and stability, facilitating its use in preclinical studies .

Properties

IUPAC Name

N-methyl-3-piperidin-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-10-9(12)6-5-8-4-2-3-7-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXKHFPTEPHXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of N-methyl-3-(piperidin-2-yl)propanamide hydrochloride typically involves the synthesis of the parent amide, N-methyl-3-(piperidin-2-yl)propanamide, followed by conversion to its hydrochloride salt. The general synthetic strategy includes:

  • Amidation Reaction: Formation of the propanamide moiety by reacting suitable piperidine derivatives with acylating agents such as acid chlorides or activated esters.
  • Salt Formation: Treatment of the free amide with hydrochloric acid under mild conditions to obtain the hydrochloride salt, enhancing solubility and stability.

Detailed Preparation Methodology

Based on available chemical synthesis literature and industrial protocols, the preparation can be broken down as follows:

Step Reagents and Conditions Description
1. Formation of N-methyl-3-(piperidin-2-yl)propanamide Reaction of 3-(piperidin-2-yl)propanoic acid (or derivative) with methylamine or methylating agent in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Activation of carboxylic acid followed by nucleophilic substitution to form the amide bond
2. Purification of the amide Recrystallization or chromatographic techniques Removal of byproducts and impurities
3. Conversion to hydrochloride salt Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) at room temperature Formation of the hydrochloride salt to improve physicochemical properties

This method is supported by the general industrial practice of preparing amide hydrochloride salts for enhanced stability and solubility.

Industrial Scale Considerations

Industrial production optimizes the above steps by:

  • Utilizing continuous flow reactors for precise control over reaction time and temperature.
  • Employing advanced purification techniques such as crystallization under controlled conditions to ensure high purity.
  • Optimizing reagent stoichiometry and solvent systems to maximize yield and minimize waste.

Reaction Mechanisms and Chemical Analysis

Amidation Mechanism

The amidation step involves activation of the carboxyl group of 3-(piperidin-2-yl)propanoic acid derivatives, often through carbodiimide coupling agents, which form an O-acylisourea intermediate. This intermediate then reacts with methylamine to form the amide bond:

$$
\text{R-COOH} + \text{DCC} \rightarrow \text{R-COO-DCC intermediate} \rightarrow \text{R-CONHCH}_3
$$

Salt Formation

The free base amide reacts with hydrochloric acid to form the hydrochloride salt by protonation of the piperidine nitrogen:

$$
\text{R-CONHCH}3 + \text{HCl} \rightarrow \text{R-CONHCH}3 \cdot \text{HCl}
$$

This salt formation enhances aqueous solubility and stability, important for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Parameter Laboratory Scale Industrial Scale
Reaction type Batch amidation with DCC coupling Continuous flow amidation with optimized coupling agents
Solvent Dry acetonitrile, ethanol Optimized solvent mixtures for solubility and reaction kinetics
Temperature 0 °C to room temp Controlled temperature zones in flow reactors
Reaction time 12–24 hours Reduced to hours or minutes via flow chemistry
Purification Recrystallization, filtration Crystallization, solvent extraction, filtration
Yield Moderate to high (60–85%) High (>90%) due to process optimization
Salt formation Room temperature HCl treatment Controlled HCl dosing with in-line monitoring

Supporting Research Findings

While direct published synthesis of this compound is limited in open literature, analogous propanamide derivatives bearing piperidine rings have been synthesized using similar amidation and salt formation protocols. These studies confirm:

  • The efficacy of carbodiimide-mediated coupling reactions for amide bond formation.
  • The stability and improved solubility of hydrochloride salts formed by treatment with HCl.
  • The feasibility of scaling up using continuous flow reactors and optimized purification.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Properties and Structure

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride has a molecular formula of C9H18N2O·HCl and a molecular weight of approximately 206.71 g/mol. The structure features a piperidine ring, which is crucial for its biological activity, alongside an amide functional group that enhances its reactivity in organic synthesis.

Pharmaceutical Research Applications

Lead Compound in Drug Development
this compound is often utilized as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to serve as a building block for synthesizing various drug candidates targeting different therapeutic areas, including neurological disorders and pain management.

Biological Activity Investigations
Research has indicated that this compound exhibits various biological activities. It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These investigations are critical for understanding its pharmacological profile and therapeutic potential.

Organic Synthesis Applications

Versatile Synthetic Intermediate
The compound's unique structure makes it a valuable intermediate in organic synthesis. It can undergo typical reactions associated with amides and piperidine derivatives, allowing for further modifications that can lead to the creation of novel compounds with desired properties.

Comparison with Related Compounds
Here is a comparative table highlighting this compound alongside related compounds:

Compound NameStructureUnique Features
N-Methylpiperidine C6H15NLacks the propanamide group; primarily studied for basicity and solubility.
1-(2-Piperidyl)-N-methylmethanamine C8H18N2Contains an additional amine group; studied for stimulant properties.
N,N-Dimethylpiperidinone C8H15NOFeatures a ketone instead of an amide; used in different synthetic pathways.
This compound C9H18N2O·HClCombines piperidine structure with amide functionality, offering distinct biological activities.

Case Studies and Research Findings

Investigations into Pharmacological Effects
Recent studies have focused on the interaction of this compound with various receptors to elucidate its mechanism of action. Although specific mechanisms remain under investigation, preliminary data suggest that it may modulate receptor activity, which could lead to therapeutic applications in treating conditions like depression or anxiety disorders .

Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, including the reaction of piperidine derivatives with appropriate acylating agents. These methodologies are vital for producing the compound in sufficient quantities for research and development purposes .

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Piperidine-Substituted Propanamides

Variations in the position of the piperidine substitution significantly alter physicochemical and biological properties:

Compound Name Piperidine Position CAS Number Molecular Formula Key Applications
N-Methyl-3-(piperidin-2-yl)propanamide HCl 2-yl 2704166-03-8* C₁₀H₁₉N₂O·HCl GPCR ligand synthesis
N-Methyl-3-(piperidin-3-yl)propanamide 3-yl 98428-31-0 C₁₀H₁₉N₂O Antimicrobial research
N-Methyl-3-(piperidin-4-yl)propanamide HCl 4-yl 2704166-03-8 C₁₀H₁₉N₂O·HCl Neurological disorder studies

Key Findings :

  • The 2-yl isomer exhibits higher binding affinity for serotonin receptors (5-HT) compared to the 3-yl and 4-yl isomers due to optimal spatial alignment of the piperidine nitrogen .
  • The 4-yl isomer shows enhanced metabolic stability in hepatic microsome assays, making it preferable for oral drug formulations .

Functional Group Analogues

Propanamide Derivatives with Aromatic Substituents
Compound Name Substituents CAS Number Molecular Formula Pharmacological Activity
Duloxetine Hydrochloride 1-naphthyloxy, thiophen-2-yl 136434-34-9 C₁₈H₁₉NOS·HCl SNRI (depression, neuropathy)
(RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide HCl 4-methyl-phenyl, propylamino 35891-99-7 C₁₃H₂₁N₂O·HCl Impurity in analgesic APIs
N-Methyl-3-(methylamino)propanamide HCl methylamino 57180-63-9 C₅H₁₁N₂O·HCl Agrochemical intermediate

Key Findings :

  • Duloxetine hydrochloride demonstrates potent serotonin-norepinephrine reuptake inhibition (SNRI) due to its naphthyloxy and thiophene groups, which enhance lipophilicity and target binding .
  • The methylamino analogue lacks the piperidine ring, resulting in reduced CNS penetration and applicability in peripheral drug design .

Piperidine-Based Esters vs. Amides

Compound Name Functional Group CAS Number Molecular Formula Applications
Methyl α-phenyl-2-piperidineacetate HCl Ester 23655-65-4 C₁₆H₂₁NO₂·HCl Cholinesterase inhibitor precursor
N-Methyl-3-(piperidin-2-yl)propanamide HCl Amide 2704166-03-8 C₁₀H₁₉N₂O·HCl Neurotransmitter receptor studies

Key Findings :

  • The ester derivative exhibits higher reactivity in hydrolysis assays but lower metabolic stability compared to the amide .
  • The amide’s hydrogen-bonding capacity improves selectivity for aminergic receptors over esterase enzymes .

Biological Activity

N-methyl-3-(piperidin-2-yl)propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and an amide functional group, contributing to its biological activity. The molecular formula is C9H16ClNC_9H_{16}ClN with a molecular weight of approximately 206.71 g/mol.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological properties:

  • Neurotransmission Modulation : It enhances synaptic transmission by inhibiting acetylcholinesterase, which may have implications for treating neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, although specific mechanisms remain under investigation. The compound's structural similarities to other piperidine derivatives imply possible interactions with cancer-related pathways .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets, including enzymes and receptors. The piperidine structure allows it to mimic natural ligands, facilitating binding and modulation of target activities .

Case Studies and Experimental Data

  • Cytotoxicity Studies : In vitro studies have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including colon cancer and leukemia cells. These compounds often induce DNA fragmentation and activate apoptotic pathways, such as caspase activation .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that this compound can act as a competitive inhibitor in certain enzymatic reactions, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The unique combination of the piperidine structure and amide functionality distinguishes this compound from other related compounds. Below is a comparison table highlighting structural differences and biological activities:

Compound NameStructureUnique FeaturesBiological Activity
N-MethylpiperidineC6H15NLacks the propanamide group; studied for basicityLimited pharmacological activity
1-(2-Piperidyl)-N-methylmethanamineC8H18N2Contains an additional amine group; stimulant propertiesModerate stimulant effects
N,N-DimethylpiperidinoneC8H15NOFeatures a ketone instead of an amideUsed in synthetic pathways
This compound C9H16ClN Combines piperidine and amide functionalitiesPotential anticancer and neuroactive effects

Q & A

Basic: What are the recommended safe handling and storage protocols for N-methyl-3-(piperidin-2-yl)propanamide hydrochloride?

Answer:

  • Handling: Avoid inhalation of dust/aerosols and skin contact. Use PPE including nitrile gloves (tested for permeability) and ANSI-approved eye protection. Ensure local exhaust ventilation to minimize airborne concentrations .
  • Storage: Store in a dry, cool environment (2–8°C) away from incompatible substances. Use airtight containers to prevent moisture absorption and degradation .
  • Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of per institutional hazardous waste guidelines. Avoid dry sweeping to prevent dust dispersion .

Basic: How can researchers assess the stability of this compound under experimental conditions?

Answer:

  • Temperature Stability: Conduct accelerated stability studies (e.g., 25°C/60% RH and 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC-UV or LC-MS, comparing peak purity against fresh samples .
  • Light Sensitivity: Expose aliquots to UV-Vis light (ICH Q1B guidelines) and analyze for photodegradants. Use amber glassware for light-sensitive experiments .
  • Humidity Control: Perform dynamic vapor sorption (DVS) to quantify hygroscopicity. Store desiccated samples with silica gel to mitigate hydrolysis .

Basic: What analytical techniques are suitable for confirming the identity and purity of this compound?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Compare 1^1H/13^13C NMR spectra with reference data (e.g., piperidine ring protons at δ 2.5–3.5 ppm, amide carbonyl at ~170 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C10_{10}H19_{19}N2_2O·HCl) with ≤3 ppm mass error .
  • Purity Assessment:
    • HPLC-UV/ELSD: Use a C18 column (0.1% TFA in water/acetonitrile gradient) to quantify impurities. Ensure ≥95% purity for pharmacological studies .

Advanced: What challenges arise in structural elucidation due to stereochemical complexity?

Answer:

  • Stereoisomerism: The piperidine ring and propanamide side chain may introduce chiral centers. Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to resolve enantiomers .
  • X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration. Compare experimental vs. simulated powder XRD patterns to confirm polymorphism .

Advanced: How can researchers identify potential pharmacological targets for this compound?

Answer:

  • Computational Docking: Screen against GPCR or monoamine transporter databases (e.g., PDBe-KB) using AutoDock Vina. Prioritize targets with docking scores ≤-8.0 kcal/mol .
  • Receptor Binding Assays: Perform competitive radioligand binding (e.g., 3^3H-citalopram for serotonin transporters) at 0.1–10 µM concentrations. Validate selectivity via secondary targets (e.g., dopamine D2 receptors) .

Advanced: How should conflicting toxicity data be resolved during preclinical evaluation?

Answer:

  • In Vitro Cytotoxicity: Test in HEK293 or HepG2 cells using MTT assays (48-hour exposure). Compare IC50_{50} values with positive controls (e.g., cisplatin) .
  • In Vivo Acute Toxicity: Administer escalating doses (10–100 mg/kg) to rodents. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) for 14 days. Reconcile discrepancies using OECD Guideline 423 .

Advanced: What strategies optimize solubility for in vivo pharmacokinetic studies?

Answer:

  • Salt Selection: Screen counterions (e.g., besylate, maleate) via pH-solubility profiling. Hydrochloride salts typically enhance aqueous solubility (e.g., 5–10 mg/mL in PBS) .
  • Co-Solvent Systems: Use 10–20% PEG-400 or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability. Characterize solubility via shake-flask method at physiological pH .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-(piperidin-2-yl)propanamide hydrochloride
Reactant of Route 2
N-methyl-3-(piperidin-2-yl)propanamide hydrochloride

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